2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE
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Overview
Description
2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a pyridyl ring, and a mesityl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridylthiol with mesitylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The pyridyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE involves its interaction with specific molecular targets. The cyano group and pyridyl ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-(8-QUINOLINYL)ACETAMIDE
- **2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE
- **2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE
Uniqueness
2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N-MESITYLACETAMIDE is unique due to its mesityl group, which provides steric hindrance and affects the compound’s reactivity and binding properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-11-6-13(3)18(14(4)7-11)22-17(23)10-24-19-16(9-20)12(2)8-15(5)21-19/h6-8H,10H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRQLMRACLHEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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